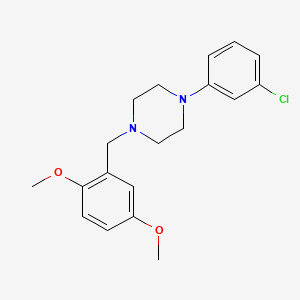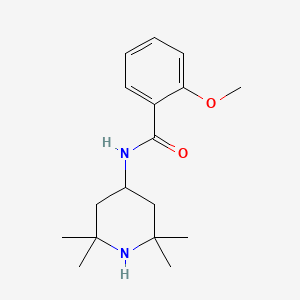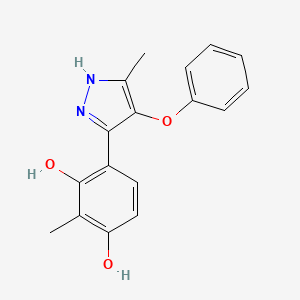
1-(3-chlorophenyl)-4-(2,5-dimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Piperazine derivatives are synthesized through multi-step reactions starting from substituted nitrobenzenes and piperazine. The process typically includes alkylation, where the nitrobenzene reacts with piperazine, followed by acidulation to introduce the desired substituents. Reduction of the nitro group to an amine, diazotization, and hydrolysis steps finalize the synthesis, yielding the target piperazine derivative with specific substituents like chlorophenyl groups (Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is confirmed through instrumental methods such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR). These techniques provide detailed information on the molecular geometry, bond lengths, angles, and the presence of specific functional groups, confirming the successful synthesis of the target compound (Quan, 2006).
Chemical Reactions and Properties
Piperazine compounds can undergo a variety of chemical reactions, including further substitutions, reactions with electrophiles or nucleophiles, and participating in complex formation. Their reactivity is influenced by the nature of substituents attached to the piperazine ring and the electronic effects they impart (Chen et al., 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are crucial for understanding the behavior of piperazine derivatives in different environments. These properties are determined experimentally and are essential for the compound's application in further chemical synthesis or as potential pharmacologically active agents (Chen et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are fundamental characteristics that define the applications and reactivity patterns of piperazine derivatives. Studies on these compounds often explore their potential biological activities, interaction with biological receptors, and their role as intermediates in organic synthesis (Chen et al., 2007).
属性
IUPAC Name |
1-(3-chlorophenyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-23-18-6-7-19(24-2)15(12-18)14-21-8-10-22(11-9-21)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIQLOVTYHYPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-oxo-3-[4-(phenylsulfonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5650566.png)
![N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine](/img/structure/B5650567.png)
methanone](/img/structure/B5650573.png)


![(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-(pyridin-3-ylacetyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650593.png)
![methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5650605.png)
![ethyl 4-{[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5650613.png)


![(4-hydroxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5650640.png)
![ethyl 2-(acetylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5650642.png)
![{(3R*,4R*)-1-[(2-chloro-4-fluorophenyl)acetyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5650644.png)
![ethyl 4-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5650661.png)